molecular formula C15H18FN5O B6805432 N-(1,5-dimethyltriazol-4-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide

N-(1,5-dimethyltriazol-4-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide

Cat. No.: B6805432
M. Wt: 303.33 g/mol
InChI Key: JDNCFXMVUKCENM-UHFFFAOYSA-N
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Description

N-(1,5-dimethyltriazol-4-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1,5-dimethyltriazol-4-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN5O/c1-10-14(18-19-20(10)2)17-15(22)21-9-3-4-13(21)11-5-7-12(16)8-6-11/h5-8,13H,3-4,9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNCFXMVUKCENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C)NC(=O)N2CCCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyltriazol-4-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on a benzene ring.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Coupling Reactions: The final step involves coupling the triazole, fluorophenyl, and pyrrolidine moieties using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the pyrrolidine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under conditions that facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives of the triazole or pyrrolidine rings.

    Reduction: Reduced amine derivatives of the carboxamide group.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(1,5-dimethyltriazol-4-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyltriazol-4-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring could participate in hydrogen bonding or π-π interactions, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. The pyrrolidine moiety could contribute to the overall conformation and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(1,5-dimethyltriazol-4-yl)-2-phenylpyrrolidine-1-carboxamide: Lacks the fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.

    N-(1,5-dimethyltriazol-4-yl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its physicochemical properties and interactions with biological targets.

    N-(1,5-dimethyltriazol-4-yl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide: Features a methyl group on the phenyl ring, which could influence its steric and electronic properties.

Uniqueness

N-(1,5-dimethyltriazol-4-yl)-2-(4-fluorophenyl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly impact its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound particularly interesting for further research and development.

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